molecular formula C14H10F3N3O B14169142 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide CAS No. 405-55-0

2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide

Cat. No.: B14169142
CAS No.: 405-55-0
M. Wt: 293.24 g/mol
InChI Key: IOOZXEIYKDRVSR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a diazonium salt derived from 4-aminobiphenyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of Diazonium Salt: 4-aminobiphenyl is treated with nitrous acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,2,2-trifluoroacetamide in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to amines and other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, while the diazenyl group can participate in electron transfer processes. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetamide
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide is unique due to the presence of both trifluoromethyl and diazenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

405-55-0

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)13(21)18-10-6-8-12(9-7-10)20-19-11-4-2-1-3-5-11/h1-9H,(H,18,21)

InChI Key

IOOZXEIYKDRVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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